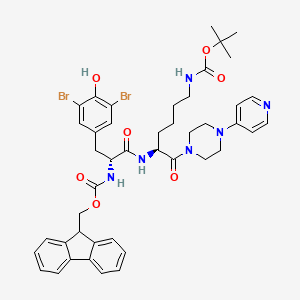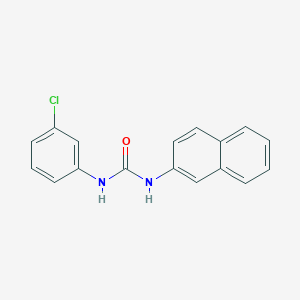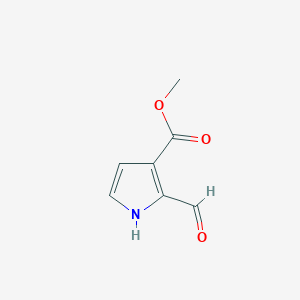
Methyl 2-formyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-formyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that contains a pyrrole ring with a formyl group at the 2-position and a carboxylate ester at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene, yielding the desired product in good yield . Another method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Methyl 2-formyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the formyl and carboxylate ester groups, which are reactive under different conditions.
Common Reagents and Conditions
Oxidation: Oxidation of the formyl group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the formyl group to an alcohol can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions at the pyrrole ring can be facilitated by electrophilic or nucleophilic reagents, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrrole compounds. These products can be further utilized in various synthetic applications.
科学的研究の応用
Methyl 2-formyl-1H-pyrrole-3-carboxylate has several scientific research applications:
作用機序
The mechanism of action of methyl 2-formyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Methyl 2-formyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Methyl pyrrole-2-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.
Ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate:
Pyrrole-2-carboxaldehyde: Similar structure but without the ester group, leading to different chemical behavior.
These comparisons highlight the unique features of this compound, such as its dual functional groups that provide versatility in chemical reactions and applications.
特性
分子式 |
C7H7NO3 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
methyl 2-formyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-8-6(5)4-9/h2-4,8H,1H3 |
InChIキー |
HRJUAHQLFJOEMB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(NC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


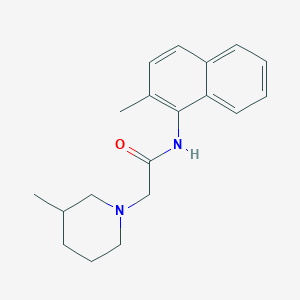
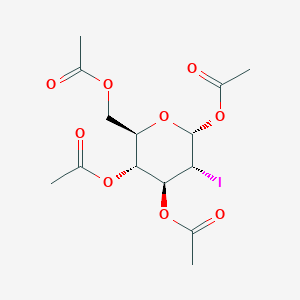
![2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B11831738.png)

![9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B11831754.png)
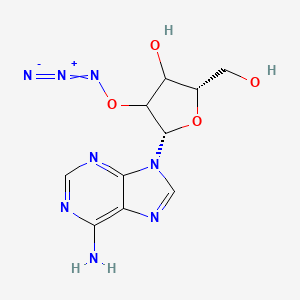
![4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B11831762.png)
![4'-(Methoxy(methyl)carbamoyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11831768.png)
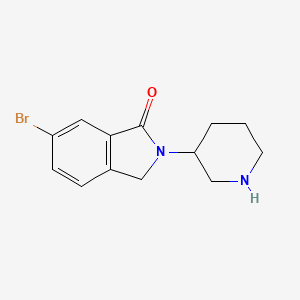


![1,6-Dioxa-4-azaspiro[4.4]nonane, 7-(bromomethyl)-3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11831793.png)
